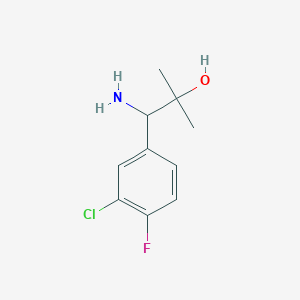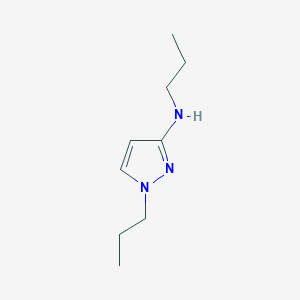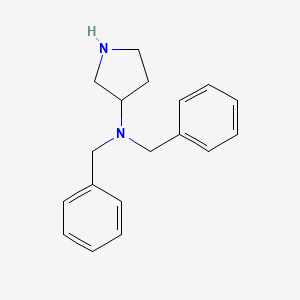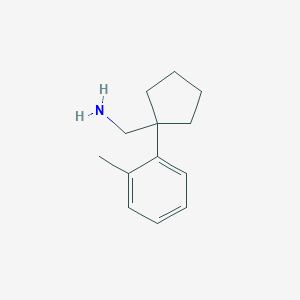
Diammonium dodecanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium dodecanedioic acid, also known as 1,10-decanedicarboxylic acid diammonium salt, is a chemical compound with the formula NH4OOC(CH2)10COONH4. It is a diammonium salt of dodecanedioic acid, a dicarboxylic acid with a twelve-carbon chain. This compound is used in various chemical syntheses and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diammonium dodecanedioic acid can be synthesized through the neutralization of dodecanedioic acid with ammonia. The reaction typically involves dissolving dodecanedioic acid in water and then adding an aqueous solution of ammonia until the pH reaches a neutral level. The reaction can be represented as follows:
C12H22O4+2NH3→NH4OOC(CH2)10COONH4
Industrial Production Methods
Industrial production of dodecanedioic acid, the precursor to this compound, involves several steps. Traditionally, it is produced from butadiene through a multi-step chemical process. Butadiene is first converted to cyclododecatriene through cyclotrimerization, followed by hydrogenation to cyclododecane. Autoxidation by air in the presence of boric acid gives a mixture of cyclodecanol and cyclododecanone, which is then oxidized to the diacid using nitric acid . An alternative route involves the ozonolysis of cyclododecene .
Analyse Chemischer Reaktionen
Types of Reactions
Diammonium dodecanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dodecanedioic acid.
Reduction: It can be reduced to form dodecanediol.
Substitution: The ammonium ions can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions with metal salts can replace ammonium ions with metal cations.
Major Products
Oxidation: Dodecanedioic acid.
Reduction: Dodecanediol.
Substitution: Metal dodecanedioates.
Wissenschaftliche Forschungsanwendungen
Diammonium dodecanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a building block for biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of high-performance polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism by which diammonium dodecanedioic acid exerts its effects depends on its application. In chemical synthesis, it acts as a source of dodecanedioic acid, which can undergo further reactions. In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways. The molecular targets and pathways involved vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Diammonium dodecanedioic acid can be compared with other similar compounds, such as:
Diammonium adipate: A six-carbon dicarboxylic acid diammonium salt.
Diammonium sebacate: A ten-carbon dicarboxylic acid diammonium salt.
Diammonium azelate: A nine-carbon dicarboxylic acid diammonium salt.
Uniqueness
This compound is unique due to its twelve-carbon chain, which provides specific properties such as higher melting point and increased hydrophobicity compared to shorter-chain dicarboxylic acid salts .
Eigenschaften
Molekularformel |
C12H30N2O4+2 |
|---|---|
Molekulargewicht |
266.38 g/mol |
IUPAC-Name |
diazanium;dodecanedioic acid |
InChI |
InChI=1S/C12H22O4.2H3N/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;;/h1-10H2,(H,13,14)(H,15,16);2*1H3/p+2 |
InChI-Schlüssel |
GPEVMRFAFMVKHK-UHFFFAOYSA-P |
Kanonische SMILES |
C(CCCCCC(=O)O)CCCCC(=O)O.[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B11728573.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11728576.png)

![5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentan-1-amine](/img/structure/B11728589.png)

![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide](/img/structure/B11728603.png)



![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11728637.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11728650.png)
![1-ethyl-3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11728651.png)
![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B11728656.png)
